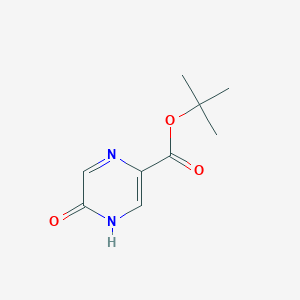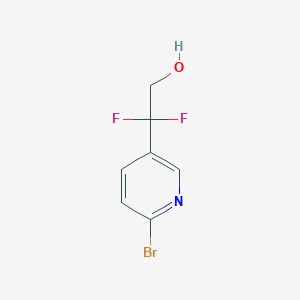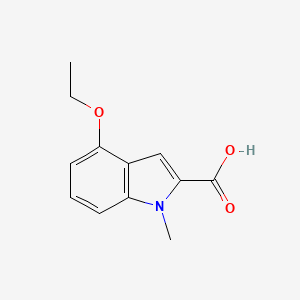![molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0](/img/no-structure.png)
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).Aplicaciones Científicas De Investigación
Potential in Treating Sex-Hormone-Dependent Diseases
Research has identified thieno[2,3-d]pyrimidine-2,4-dione derivatives, similar in structure to the queried compound, as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, such as TAK-013, demonstrate high binding affinity and antagonistic activity, making them potential candidates for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Applications in Synthetic Chemistry
A study on microwave-assisted synthesis of fused heterocycles, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, reveals the potential of these compounds in the development of new synthetic methodologies. The incorporation of trifluoromethyl groups in these heterocycles could lead to diverse applications in synthetic chemistry (Shaaban, 2008).
Anticancer Activity
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their anticancer properties. Certain compounds, derived from a similar chemical structure, have shown effectiveness in inhibiting topoisomerase-I enzyme, demonstrating potential as anticancer agents (Kumar & Sharma, 2022).
Bioactive Compounds Synthesis
Research has also focused on synthesizing bioactive compounds using thieno[2,3-d]pyrimidine as a core structure. These derivatives have shown a range of biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).
Development of Non-Peptide GnRH Antagonists
Another study highlighted the development of non-peptide GnRH antagonists using thieno[2,3-d]pyrimidine-2,4-dione derivatives. These compounds, like TAK-385, showed high potency and oral activity, suggesting their potential in clinical applications for treating disorders related to gonadotropin-releasing hormone (Miwa et al., 2011).
Herbicidal Applications
A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the queried compound, indicated significant herbicidal activities. This suggests potential agricultural applications of thieno[3,2-d]pyrimidine-2,4-dione derivatives in controlling weed growth (Huazheng, 2013).
Safety And Hazards
This would include information about any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve speculation or predictions about potential future research directions or applications for the compound.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propiedades
Número CAS |
1428348-60-0 |
|---|---|
Nombre del producto |
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C24H18FN3O3S |
Peso molecular |
447.48 |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
Clave InChI |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)